2-Ethyl-5-(fluorosulfonyl)benzoic acid

Description

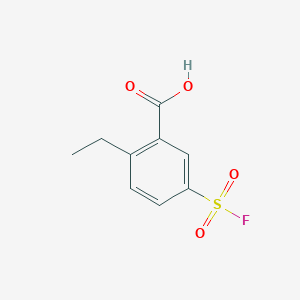

2-Ethyl-5-(fluorosulfonyl)benzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the 2-position and a fluorosulfonyl (-SO₂F) group at the 5-position of the aromatic ring. The fluorosulfonyl moiety is a strong electron-withdrawing group, which significantly enhances the acidity of the carboxylic acid (pKa < 2, estimated based on similar sulfonic acid derivatives) compared to unsubstituted benzoic acid (pKa ~ 4.2) .

Properties

IUPAC Name |

2-ethyl-5-fluorosulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIINUYYFFSTIRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(fluorosulfonyl)benzoic acid typically involves the introduction of the fluorosulfonyl group onto the benzoic acid ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonyl derivatives, while coupling reactions can produce more complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

The sulfonyl fluoride moiety present in 2-Ethyl-5-(fluorosulfonyl)benzoic acid makes it a valuable scaffold for developing inhibitors targeting various enzymes. Sulfonyl fluorides are recognized as "privileged warheads" due to their ability to form covalent bonds with nucleophilic residues in proteins, which can lead to irreversible inhibition of enzyme activity .

Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research has demonstrated that derivatives of sulfonyl fluorides, including those related to this compound, can act as potent inhibitors of FAAH, an enzyme implicated in pain and inflammation pathways. For instance, compounds derived from this class have shown IC₅₀ values in the low nanomolar range, indicating strong inhibitory effects .

Chemical Biology

In chemical biology, compounds like this compound are utilized to probe enzyme binding sites and assess functionally important protein residues. This application is crucial for understanding enzyme mechanisms and developing targeted therapies .

Example: Targeting Serine Hydrolases

The compound has been explored for its ability to selectively inhibit serine hydrolases, which are key players in various biological processes. For example, AM3506, a sulfonyl fluoride-based inhibitor, was shown to effectively inhibit multiple serine hydrolases involved in lipid metabolism .

Polymer Chemistry

Beyond medicinal applications, this compound can also be incorporated into polymer systems. The sulfonyl fluoride functionality allows for the creation of specialized polymers with unique properties, which can be utilized in ion-exchange membranes and other advanced materials .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(fluorosulfonyl)benzoic acid involves its reactivity as an electrophile. The fluorosulfonyl group can interact with nucleophiles, forming covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

2-Chloro-5-(fluorosulfonyl)benzoic Acid (CAS 21346-66-7)

- Structure : Chlorine replaces the ethyl group at the 2-position.

- Physical Properties :

- Comparison :

- The ethyl group in the target compound likely reduces density and melting point compared to the chloro analog due to lower molecular packing efficiency and weaker intermolecular forces.

- The ethyl substituent may enhance lipophilicity, affecting solubility in polar solvents.

2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic Acid

- Structure : Benzofuran core with ethylsulfanyl and fluoro substituents .

- Key Features :

- Comparison :

- The benzoic acid core in the target compound enables stronger hydrogen bonding compared to the acetic acid derivative.

- Fluorosulfonyl groups are more electron-withdrawing than benzofuran systems, leading to higher acidity.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS 27503-81-7)

- Structure : Benzimidazole ring with sulfonic acid (-SO₃H) group .

- Key Differences :

- Sulfonic acid (-SO₃H) is less reactive than fluorosulfonyl (-SO₂F), which is a better leaving group.

- The benzimidazole ring in Ensulizole contributes to UV absorption, unlike the benzoic acid backbone .

Toxicity and QSTR Predictions

describes a QSTR model for benzoic acid derivatives using molecular connectivity indices (MCIs: 0JA, 1JA) to predict oral LD50 in mice . Key findings:

- Factors Influencing Toxicity :

- 0JA (zero-order connectivity index) and 1JA (first-order) correlate with LD50.

- Cross-factor JB (0JA × 1JA) is critical for toxicity prediction.

Physicochemical Properties and Reactivity

Biological Activity

2-Ethyl-5-(fluorosulfonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H11FNO4S

- Molecular Weight : 273.27 g/mol

- Functional Groups : Contains a fluorosulfonyl group, which enhances its reactivity and biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with biological targets and potential therapeutic applications.

- Adenosine Receptor Modulation : Research indicates that compounds with similar structures can act as covalent ligands for adenosine receptors, particularly the A2B receptor. The fluorosulfonyl group may facilitate covalent bonding with specific amino acid residues in the receptor, enhancing selectivity and binding affinity .

- Inhibition of Chemokine Receptors : The compound has also been studied for its potential to inhibit CC chemokine receptors, which are involved in inflammatory responses. This inhibition could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

- Affinity Profiling Study : A study conducted on structurally related compounds demonstrated that the inclusion of fluorosulfonyl groups significantly enhanced binding affinity to adenosine receptors compared to non-fluorinated analogs. This suggests that this compound may exhibit similar enhanced biological activity .

- Therapeutic Potential in Inflammation : In a preclinical model, compounds similar to this compound showed promising results in reducing inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves:

- Starting Materials : Ethyl benzoate derivatives.

- Reagents : Fluorosulfonic acid or sulfonyl fluoride reagents under controlled conditions.

The reaction conditions often require careful temperature control and the use of solvents like DMF (Dimethylformamide) to achieve optimal yields.

Table of Biological Activities

Q & A

Q. What advanced analytical techniques address quantification challenges in complex matrices?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.